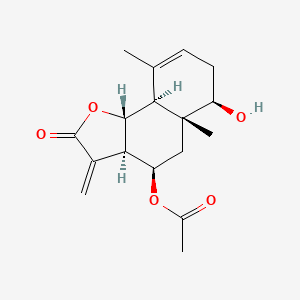-lambda~4~-sulfanylidene]benzamide CAS No. 54564-73-7](/img/structure/B14626103.png)
N-[(E)-[(Benzenesulfonyl)amino](trichloromethyl)-lambda~4~-sulfanylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a trichloromethyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of ultrasonic irradiation and green chemistry principles, such as eco-friendly solvents and catalysts, can also be employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and trichloromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfonamides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of carbonic anhydrase IX involves binding to the active site of the enzyme, thereby preventing its catalytic activity and leading to the disruption of cellular processes in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other vital functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and trichloromethyl-substituted compounds. Examples include:
- Benzenesulfonamide
- Trichloromethylbenzene
- N-Butyl-Benzenesulfonamide
Uniqueness
N-(E)-[(Benzenesulfonyl)amino-lambda~4~-sulfanylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity and its potential as a multifunctional therapeutic agent set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
54564-73-7 |
|---|---|
Molekularformel |
C14H11Cl3N2O3S2 |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
N-[benzenesulfonamido(trichloromethyl)-λ4-sulfanylidene]benzamide |
InChI |
InChI=1S/C14H11Cl3N2O3S2/c15-14(16,17)23(18-13(20)11-7-3-1-4-8-11)19-24(21,22)12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
InChI-Schlüssel |
JHWHKJJNCUFNFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N=S(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)


![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)




![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)




